molecular formula C15H17ClN4O3 B7098660 N-(3-chloro-2-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide

N-(3-chloro-2-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide

Cat. No.: B7098660
M. Wt: 336.77 g/mol
InChI Key: UXDAJWHIKNTYGQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[45]decane-9-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-9-10(16)4-2-5-11(9)17-14(23)20-7-3-6-15(8-20)12(21)18-13(22)19-15/h2,4-5H,3,6-8H2,1H3,(H,17,23)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDAJWHIKNTYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCCC3(C2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with multiple sites within a cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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